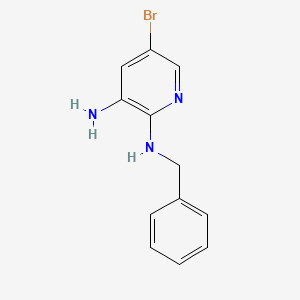

2-N-benzyl-5-bromopyridine-2,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-N-benzyl-5-bromopyridine-2,3-diamine is an organic compound with the molecular formula C12H12BrN3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-3-nitro-5-bromopyridine.

Reduction: The nitro group is reduced to an amino group using stannous chloride (SnCl2) in the presence of hydrochloric acid (HCl) and ethanol (EtOH) as solvents

Benzylation: The resulting 2,3-diamino-5-bromopyridine is then subjected to benzylation using benzyl chloride (C7H7Cl) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors for the reduction and benzylation steps to handle larger quantities of reactants.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-N-benzyl-5-bromopyridine-2,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like sodium carbonate (Na2CO3), and solvents such as toluene or ethanol

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives formed from 2-N-benzyl-5-bromopyridine-2,3-diamine. For instance, when reacted with benzaldehyde, it yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which has been evaluated for its antibacterial activities against pathogens such as Escherichia coli and Bacillus cereus. The synthesized compounds exhibited promising inhibition constants ranging from 1.98 to 2.16, indicating their potential as antibacterial agents .

1.2 Role in Drug Development

The compound serves as a building block for synthesizing more complex molecules used in drug development. Halogen derivatives like 5-bromopyridine-2,3-diamine are particularly noted for their biological activity and utility in creating pharmacologically relevant compounds . Research has shown that modifications at the C-5 position can lead to the development of selective amination reactions, which are critical in designing targeted therapeutics .

Organic Synthesis Applications

2.1 Selective C–N Bond Formation

The compound is involved in copper-catalyzed selective C–N bond formation reactions. This methodology allows for high-yielding syntheses of amines by targeting specific positions on the pyridine ring. For example, using 2-amino/2-hydroxy-5-halopyridines, researchers have achieved excellent yields without the need for expensive ligands or reagents . This approach not only streamlines the synthesis process but also minimizes waste generation.

Table 1: Summary of Reaction Conditions for C–N Bond Formation

| Entry | Ligand (15 mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | None | K2CO3 | DMF | 92 |

| 2 | None | NaOH | DMSO | 84 |

Structural Insights

3.1 Crystal Structure Analysis

The crystal structure of this compound reveals a nearly planar configuration with specific bond lengths that align with expected values for similar compounds. The molecular geometry supports hydrogen bonding interactions that can enhance its reactivity and biological activity .

Case Studies

4.1 Synthesis of Imidazopyridines

A notable case study involved the synthesis of imidazopyridines from 5-bromopyridine derivatives through N-alkylation reactions under phase transfer catalysis conditions. The resulting compounds were characterized using NMR spectroscopy and X-ray diffraction techniques, confirming their structural integrity and potential for biological applications .

4.2 Development of New Pharmaceuticals

Another significant application is in the development of new pharmaceutical agents targeting various diseases. The versatility of the compound allows chemists to modify its structure systematically to enhance efficacy and reduce side effects in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 2-N-benzyl-5-bromopyridine-2,3-diamine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

2,3-diamino-5-bromopyridine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.

2-amino-5-bromopyridine: Contains only one amino group, leading to different reactivity and applications.

2-N-benzyl-3,5-dibromopyridine: Contains an additional bromine atom, which may alter its chemical properties and reactivity.

Uniqueness

2-N-benzyl-5-bromopyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore .

Actividad Biológica

2-N-benzyl-5-bromopyridine-2,3-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3. It features a pyridine ring substituted with a bromine atom and an amine group, along with a benzyl moiety. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes implicated in cancer cell proliferation and inflammation.

- Receptor Interaction : It may bind to various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell growth.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to cancer cell growth and inflammatory pathways. |

| Receptor Binding | Interacts with receptors that modulate cellular processes like apoptosis. |

Biological Activity Studies

Recent studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines.

Case Study: Anti-Proliferative Activity

In a study evaluating the anti-proliferative activity of various pyridine derivatives, this compound showed an IC50 value indicative of potent activity against MDA-MB-231 cells. The mechanism was attributed to the disruption of phospholipid metabolism through inhibition of phosphoinositide phospholipase C (PI-PLC), which is critical for cancer cell survival and proliferation .

Table 2: Anti-Proliferative Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.12 | Inhibition of PI-PLC leading to disrupted metabolism. |

| HCT116 | 0.15 | Induction of apoptosis via receptor modulation. |

Therapeutic Potential

Given its biological activity, this compound is being explored for potential therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anti-cancer agent.

- Anti-inflammatory Applications : The compound's interaction with inflammatory pathways suggests potential use in treating inflammatory diseases.

Propiedades

IUPAC Name |

2-N-benzyl-5-bromopyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPNJRHVYRAKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.